molecular formula C12H15N3O B6496914 6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile CAS No. 1179793-40-8

6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile

Cat. No.: B6496914
CAS No.: 1179793-40-8
M. Wt: 217.27 g/mol
InChI Key: BDQQEVCYYODJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by a tetrahydropyran (oxane) substituent linked via a methylene group to the amino moiety at the 6-position of the pyridine ring. This structural motif combines electron-donating (amino group) and sterically bulky (oxane ring) features, which influence its physicochemical and functional properties.

Properties

IUPAC Name

6-(oxan-3-ylmethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-6-10-3-4-12(14-7-10)15-8-11-2-1-5-16-9-11/h3-4,7,11H,1-2,5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQQEVCYYODJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile typically involves the reaction of oxan-3-ylmethylamine with pyridine-3-carbonitrile under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine-3-carbonitrile derivatives vary widely in substituent type and position, leading to distinct properties:

Compound Name Substituents (Position) Key Properties/Applications Evidence Sources
6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile Oxan-3-ylmethylamino (6), CN (3) Potential steric hindrance, moderate electron donation N/A (Target)
2-Amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile (S4) -SCH₃ (4), phenyl (6), CN (3) High fluorescence intensity (λem ~450 nm), photoinitiator for 3D printing
6-[(2-aminoethyl)amino]pyridine-3-carbonitrile Ethylamino (6), CN (3) Industrial use (safety data available); moderate reactivity
6-(Ethylamino)pyridine-3-carbonitrile Ethylamino (6), CN (3) Conformational flexibility in SARS-CoV-2 M<sup>pro</sup> inhibition; low binding affinity
6-[Methyl(phenyl)amino]pyridine-3-carbonitrile N-methyl-N-phenylamino (6), CN (3) Commercial availability; supplier data

Key Observations :

  • Electron-Donating Groups : Introduction of -SCH₃ (S4, S5, S6) enhances fluorescence intensity and extinction coefficients due to improved charge transfer . The oxane substituent in the target compound may offer similar electron donation but with added steric bulk.
  • Amino Group Variations: Ethylamino () and aryl-amino () substituents demonstrate tunable reactivity and applications in catalysis or biomolecular interactions. The oxane-linked amino group may confer unique solubility or steric effects.
  • Steric and Solubility Considerations : Bulky substituents (e.g., oxane, phenyl) may reduce aggregation in photopolymerization applications, as seen in S4–S8 derivatives .

Spectroscopic and Photochemical Properties

  • Fluorescence and Absorption : Derivatives like S4–S8 exhibit emission in the blue-green region (410–500 nm) with extinction coefficients up to 20,000 M<sup>−1</sup>cm<sup>−1</sup>. The oxane group’s electron-donating capacity could similarly enhance photostability but may redshift emission due to extended conjugation .
  • Photoinitiation Efficiency : S4–S8 act as photoinitiators for cationic polymerization, with performance linked to substituent electronic profiles. The target compound’s oxane group may stabilize radical intermediates, though its efficacy requires experimental validation .

Pharmacological and Industrial Relevance

  • The target compound’s oxane group may modulate bioavailability or target selectivity.
  • Safety and Handling: 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile has established safety protocols (e.g., inhalation precautions), suggesting similar handling needs for the target compound .

Biological Activity

6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects through its interaction with specific molecular targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with an oxan-3-ylmethylamino group and a carbonitrile functional group. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. It has been reported to inhibit enzymes involved in critical pathways, which can lead to anticancer effects by preventing cell proliferation. For instance, it may target kinases that are crucial for cancer cell survival and growth .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The introduction of specific substituents can enhance the antibacterial activity against various pathogens, suggesting that modifications to the core structure may yield more potent derivatives .

Anticancer Potential

The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the inhibition of specific kinases associated with tumor growth. Studies have demonstrated that similar pyridine derivatives can effectively reduce tumor cell viability in vitro, indicating potential for therapeutic applications in oncology .

Study on Anticancer Activity

A study evaluated the anticancer effects of several pyridine derivatives, including this compound. The results indicated a significant reduction in cell proliferation in cancer cell lines treated with the compound compared to controls. The study highlighted the importance of structural modifications in enhancing biological activity .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to increased activity against resistant strains, suggesting that this compound could be developed into a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related pyridine derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateSignificantPotential for further development
3-CyanopyridineLowMinimalSimpler structure, less biological activity
2-Cyano-3-pyridinecarbonitrileModerateLowSimilar reactivity but lower efficacy
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileHighSignificantEnhanced activity due to structural features

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.